molecular formula C15H12Cl2F4O2 B7853758 Bayothrin CAS No. 67640-15-7

Bayothrin

Cat. No.: B7853758
CAS No.: 67640-15-7
M. Wt: 371.2 g/mol
InChI Key: DDVNRFNDOPPVQJ-UHFFFAOYSA-N
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Description

Bayothrin, also known as transfluthrin, is a broad-spectrum pyrethroid insecticide. It is commonly used in domestic and public hygiene situations to control pests such as moths, mosquitoes, flies, and cockroaches. This compound is classified as a biocide and is known for its rapid knockdown effect on insects by targeting their nervous systems .

Preparation Methods

Bayothrin is synthesized through a multi-step chemical process. The primary synthetic route involves the esterification of 2,3,5,6-tetrafluorobenzyl alcohol with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Bayothrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Halogen substitution reactions can modify the fluorine and chlorine atoms in the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas.

Scientific Research Applications

Bayothrin has a wide range of scientific research applications:

Mechanism of Action

Bayothrin exerts its effects by modulating sodium channels in the nerve membranes of insects. It binds to the presynaptic voltage-gated sodium channels, causing prolonged channel opening and continuous nerve excitation. This leads to paralysis and eventual death of the insect. The molecular targets involved include the sodium channels, which are crucial for nerve signal transmission .

Comparison with Similar Compounds

Bayothrin is similar to other pyrethroid insecticides such as permethrin, cypermethrin, and deltamethrin. it is unique in its rapid action and effectiveness at lower concentrations. Unlike some other pyrethroids, this compound is effective against a broader range of pests and has a faster knockdown effect. Similar compounds include:

This compound stands out due to its high efficacy and rapid action, making it a preferred choice for pest control in various settings.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVNRFNDOPPVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861251
Record name (2,3,5,6-Tetrafluorophenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67640-15-7
Record name (2,3,5,6-Tetrafluorophenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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